3-氨基-1-丙醇-d4

描述

Synthesis Analysis

The synthesis of 3-Amino-1-propanol derivatives involves several key steps, including the coupling reactions and reductions. Iida et al. (2008) outlined a method for synthesizing 1-Amino-2-[3-13C]propanol hydrochloride, which can be adapted for the production of 3-Amino-1-propanol-d4, emphasizing the importance of selecting appropriate isotopically labeled precursors for the synthesis of the deuterated version (Iida, Nakajima, & Kajiwara, 2008).

Molecular Structure Analysis

The molecular structure of 3-Amino-1-propanol has been thoroughly investigated, providing insights into its conformation and bonding. Iijima and Unno (1998) determined the molecular structure of gaseous 3-Amino-1-propanol using electron diffraction and microwave spectroscopic data, revealing its gauche-gauche conformation and intramolecular hydrogen bonding, which are crucial for understanding the behavior and reactivity of its deuterated variant (Iijima & Unno, 1998).

Chemical Reactions and Properties

The reactivity and chemical behavior of 3-Amino-1-propanol-d4 can be inferred from studies on its non-deuterated counterpart. For instance, its ability to form hydrogen bonds and participate in various chemical reactions, such as its use in the synthesis of beta-adrenergic blocking agents, highlights its versatility in chemical synthesis (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).

Physical Properties Analysis

The physical properties of 3-Amino-1-propanol, including its phase behavior and thermodynamic characteristics, are essential for its application and handling. Cacela et al. (2003) studied its low-temperature polymorphism, revealing its ability to crystallize in two monotropic polymorphs, which affects its solubility, melting point, and other physical properties (Cacela, Baudot, Duarte, Matos-Beja, Silva, Paixão, & Fausto, 2003).

Chemical Properties Analysis

The chemical properties of 3-Amino-1-propanol, such as its reactivity with acids and bases, and its behavior in various chemical environments, are crucial for its application in synthesis and material science. For example, its interaction with quinaldinic acid to form salts with distinct hydrogen bonding and π-π stacking interactions provides insight into its chemical versatility and potential applications in the design of new materials (Podjed & Modec, 2022).

科学研究应用

物理性质和分离过程

Blanco 等人 (2017) 的研究重点是表征胺的水溶液,包括 3-氨基-1-丙醇,以将其应用于酸性气体分离过程中。该研究比较了密度、声速、动态粘度和表面张力等各种物理性质,这些性质在大规模传递控制的操作中至关重要。

结构研究和多态性

Podjed & Modec (2022) 通过使氨基醇盐(包括 3-氨基-1-丙醇)与喹啉-2-羧酸反应,探索了其结构性质。他们的研究提供了对氢键和 π∙∙∙π 堆叠相互作用的见解,导致多晶型物中不同的连接基序。

酶促合成

Hanson 等人 (2008) 进行了 d-氨基酸(包括衍生自 3-氨基-1-丙醇的 d-氨基酸)的酶促合成的研究。他们探索了使用 l-氨基酸脱氨酶和 d-转氨酶合成特定 d-氨基酸的途径,展示了 3-氨基-1-丙醇在药物合成中的潜力。

振动和分子研究

Cacela 等人 (2000) 和 Iijima & Unno (1998) 为理解 3-氨基-1-丙醇的分子结构和振动特性做出了贡献。这些研究对于理解该化合物在不同阶段的行为及其在各个科学领域的潜在应用至关重要。

低温多态性

Cacela 等人 (2003) 对 3-氨基-1-丙醇的低温多态性进行的研究,为其结晶和相变提供了重要的见解,这对其在材料科学中的应用非常重要。

二氧化碳吸收研究

Bentes 等人 (2015) 分析了 3-氨基-1-丙醇水溶液中的二氧化碳吸收过程。他们的发现与理解该化合物在工业二氧化碳捕获过程中的潜在用途相关。

安全和危害

3-Amino-1-propanol-d4 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

属性

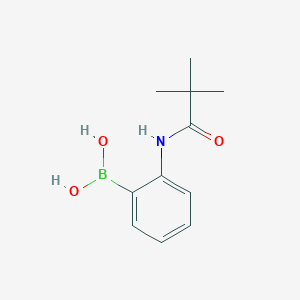

IUPAC Name |

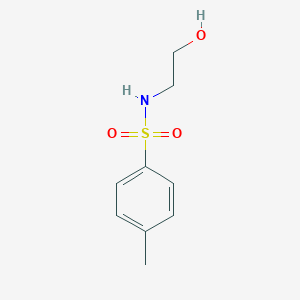

3-amino-2,2,3,3-tetradeuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGQZFFCHPXWKQ-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

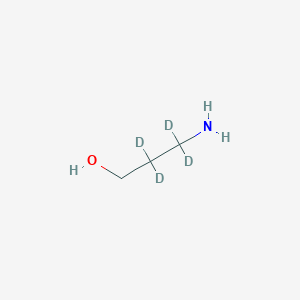

[2H]C([2H])(CO)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-propanol-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)